molecular formula C26H40N2O18 B162712 EGTA acetoxymethyl ester CAS No. 99590-86-0

EGTA acetoxymethyl ester

Cat. No.: B162712
CAS No.: 99590-86-0
M. Wt: 668.6 g/mol
InChI Key: GNJXVFXIDHCCKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of EGTA-AM is intracellular calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release .

Mode of Action

EGTA-AM is a membrane-permeable form of EGTA . It can be passively loaded into cells, where it is hydrolyzed by intracellular esterases to generate intracellular EGTA . As a chelator, EGTA-AM binds to Ca2+ ions, effectively reducing their concentration within the cell . This action alters the dynamics of calcium signaling within the cell .

Biochemical Pathways

By chelating intracellular Ca2+, EGTA-AM impacts various biochemical pathways that rely on calcium signaling . For instance, it can reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .

Pharmacokinetics

EGTA-AM is a liquid or an oil at room temperature, which aids in its membrane permeability . Once inside the cell, it is hydrolyzed to produce intracellular EGTA

Result of Action

The chelation of Ca2+ by EGTA-AM leads to a decrease in intracellular calcium concentration . This can have various effects on the cell, depending on the specific roles of Ca2+ in that cell type. For example, in neurons, EGTA-AM has been shown to reduce the asynchronous excitatory postsynaptic currents .

Action Environment

The action of EGTA-AM can be influenced by various environmental factors. For instance, the efficiency of passive loading into cells may be affected by the temperature, as EGTA-AM is a liquid or an oil at room temperature . Additionally, the presence of esterases is required for the hydrolysis of EGTA-AM to EGTA within the cell .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

EGTA AM is synthesized by esterifying EGTA with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of EGTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

EGTA AM primarily undergoes hydrolysis to release EGTA and acetoxymethyl groups. This hydrolysis can occur under physiological conditions, making EGTA AM useful for intracellular applications .

Common Reagents and Conditions

The hydrolysis of EGTA AM is typically carried out in aqueous solutions at physiological pH. The presence of esterases in cells can also facilitate this reaction .

Major Products Formed

The major products formed from the hydrolysis of EGTA AM are EGTA and acetoxymethyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EGTA AM

EGTA AM is unique due to its membrane-permeable properties, allowing it to be used for intracellular applications. This makes it particularly useful for studies involving intracellular calcium dynamics .

Properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXVFXIDHCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00244144
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99590-86-0
Record name Egta acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Egta acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?

A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].

Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?

A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].

Q3: How does EGTA-AM impact synaptic transmission?

A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].

Q4: Can EGTA-AM affect spontaneous activity in neurons?

A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].

Q5: How does EGTA-AM impact long-term potentiation (LTP)?

A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].

Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?

A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:

  • Muscle contraction and relaxation: []
  • Cell death pathways: []
  • Gap junctional intercellular communication: []
  • Hormone and neurotransmitter release: [, ]
  • Regulation of synaptic plasticity: [, , ]

Q7: Does EGTA-AM have differential effects in young and aged neurons?

A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].

Q8: Can EGTA-AM be used to study the role of calcium in cell death?

A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].

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